molecular formula C11H7Cl3N4OS B254596 6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one

6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one

Cat. No. B254596
M. Wt: 349.6 g/mol
InChI Key: QSRHXUXRZDXWSI-SYZQJQIISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one is not fully understood. However, it is believed that the compound may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques (a hallmark of Alzheimer's disease), and reduce oxidative stress in cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one in lab experiments is its potential as a selective and potent inhibitor of certain enzymes or proteins. However, a limitation is that the compound may have low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one. One direction is to investigate its potential as a treatment for other diseases such as Parkinson's disease or Huntington's disease. Another direction is to explore its potential as a corrosion inhibitor in different materials. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one involves the reaction of 6-methyl-3-thioxo-1,2,4-triazin-5-one with 2,3,6-trichlorobenzaldehyde in the presence of a base such as potassium hydroxide. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one has been studied for its potential applications in various fields including agriculture, medicine, and materials science. In agriculture, this compound has been shown to have herbicidal activity against various weed species. In medicine, it has been investigated for its potential as an anticancer agent and as a treatment for Alzheimer's disease. In materials science, it has been studied for its potential as a corrosion inhibitor.

properties

Product Name

6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one

Molecular Formula

C11H7Cl3N4OS

Molecular Weight

349.6 g/mol

IUPAC Name

6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H7Cl3N4OS/c1-5-10(19)18(11(20)17-16-5)15-4-6-7(12)2-3-8(13)9(6)14/h2-4H,1H3,(H,17,20)/b15-4+

InChI Key

QSRHXUXRZDXWSI-SYZQJQIISA-N

Isomeric SMILES

CC1=NNC(=S)N(C1=O)/N=C/C2=C(C=CC(=C2Cl)Cl)Cl

SMILES

CC1=NNC(=S)N(C1=O)N=CC2=C(C=CC(=C2Cl)Cl)Cl

Canonical SMILES

CC1=NNC(=S)N(C1=O)N=CC2=C(C=CC(=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.